molecular formula C22H26N2O4 B1262201 (1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione

(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione

Cat. No. B1262201
M. Wt: 382.5 g/mol
InChI Key: BLJOXWGKDCMTMU-PGBKOQGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Holstiine is a monoterpenoid indole alkaloid.

Scientific Research Applications

Stereochemistry and NMR Data of Related Compounds

Research on compounds with similar complex structures involves detailed stereochemistry and nuclear magnetic resonance (NMR) data analysis. For instance, a study by Nisar et al. (2010) focused on cyclopeptide alkaloids, providing insights into stereochemistry and complete 1H and 13C NMR spectroscopic data assignments (Nisar et al., 2010). Such studies are crucial for understanding the molecular structure and characteristics of complex organic compounds.

Synthesis of Macrocyclic Compounds

The synthesis of macrocyclic compounds, which are structurally related to the specified compound, has been a subject of research. Kılıç and Gündüz (1986) conducted a study on the synthesis of macrocyclic dilactams and their complexes with Ba(II) and Mg(II) Perchlorates. This research contributes to understanding the synthetic pathways and potential applications of similar macrocyclic structures (Kılıç & Gündüz, 1986).

Heterocyclic Propellanes Synthesis

The preparation and reaction of heterocyclic propellanes, which share some structural similarities, has been explored. A study by Malamidou-Xenikaki and Nicolaides (1986) details the synthesis of various propellanes, demonstrating the complex chemical reactions involved in creating these intricate structures (Malamidou-Xenikaki & Nicolaides, 1986).

Synthesis for Immunoassays

The synthesis of compounds for immunoassays is another area of research. Fajkos̆, C̆erný, and Pouzar (1996) synthesized a potential hapten for testosterone immunoassays, providing insights into the use of similar complex compounds in biomedical applications (Fajkos̆, C̆erný, & Pouzar, 1996).

Thermal Reactivity Studies

The thermal reactivity of tricyclic compounds is also relevant. Benati, Montevecchi, and Spagnolo (1991) investigated the thermal reactivity of certain tricyclic compounds, providing valuable data on the stability and reaction pathways of complex organic structures under heat (Benati, Montevecchi, & Spagnolo, 1991).

Cross-Bridged Compounds

The preparation and structure of cross-bridged compounds, similar in complexity to the specified chemical, have been studied. Hubin et al. (1999) described the synthesis and crystal structure of a cross-bridged compound, which contributes to the understanding of molecular architecture in complex organic chemistry (Hubin, Tyryshkin, Alcock, & Busch, 1999).

properties

Product Name

(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione

InChI

InChI=1S/C22H26N2O4/c1-3-13-11-23(2)9-8-22-16-6-4-5-7-17(16)24-19(22)15(14(13)10-18(22)25)12-28-21(27)20(24)26/h3-7,14-15,19,21,27H,8-12H2,1-2H3/b13-3-/t14-,15+,19-,21-,22+/m0/s1

InChI Key

BLJOXWGKDCMTMU-PGBKOQGOSA-N

Isomeric SMILES

C/C=C\1/CN(CC[C@]23[C@@H]4[C@@H]([C@H]1CC2=O)CO[C@@H](C(=O)N4C5=CC=CC=C35)O)C

Canonical SMILES

CC=C1CN(CCC23C4C(C1CC2=O)COC(C(=O)N4C5=CC=CC=C35)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione
Reactant of Route 2
(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione
Reactant of Route 3
Reactant of Route 3
(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione
Reactant of Route 4
(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione
Reactant of Route 5
(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione
Reactant of Route 6
Reactant of Route 6
(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione

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